

Technical Guide: Pimozide N-Oxide Characterization & Analysis

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Compound of Interest

Compound Name: Pimozide N-Oxide

CAS No.: 1083078-88-9

Cat. No.: B138724

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Executive Summary

Pimozide N-oxide (1-[1-[4,4-bis(4-fluorophenyl)butyl]-1-oxido-piperidin-4-yl]-1,3-dihydrobenzimidazol-2-one) is a critical oxidative metabolite and process impurity of the antipsychotic drug Pimozide. Designated as Impurity E in the European Pharmacopoeia (EP), it represents a key stability-indicating parameter.

This guide provides a definitive technical reference for researchers, detailing the physicochemical properties, synthesis via

-chloroperoxybenzoic acid (mCPBA) oxidation, and multi-modal analytical characterization (HPLC, MS, NMR) required for regulatory compliance and metabolic studies.^[1]

Chemical Identity & Physicochemical Properties^[1] ^[2]^[3]^[4]

Pimozide N-oxide is formed via the oxidation of the tertiary piperidine nitrogen. Unlike the parent compound, the N-oxide possesses a coordinate covalent bond (

), significantly altering its polarity and mass spectral behavior.

Table 1: Core Chemical Data

Parameter	Technical Specification
Chemical Name	Pimozide N-oxide
Common Synonym	Pimozide Impurity E (EP Standard)
CAS Registry Number	1083078-88-9
Molecular Formula	
Molecular Weight (Average)	477.55 g/mol
Monoisotopic Mass	477.2228 Da
Parent Compound	Pimozide (, MW: 461.[2][3]55)
SMILES	<chem>c1ccc2c(c1)[nH]c(=O)n2C3CCF)c5ccc(cc5)F (CC3)[O-]</chem>
Key Functional Group	N-oxide (Piperidine nitrogen)

Synthesis Protocol: N-Oxidation via mCPBA[7][12][13]

While **Pimozide N-oxide** can be isolated from biological matrices, chemical synthesis is required to generate reference standards for impurity profiling.[1] The most reliable method employs

-chloroperoxybenzoic acid (mCPBA), a selective oxidant for tertiary amines.

Reaction Mechanism

The reaction proceeds via the electrophilic attack of the peroxy oxygen of mCPBA on the lone pair of the piperidine nitrogen. This is a single-step transformation that preserves the benzimidazolone and fluorophenyl moieties.

Step-by-Step Experimental Protocol

Materials:

- Pimozide (Parent API)[4]
- -Chloroperoxybenzoic acid (mCPBA, 77% max)[5]
- Dichloromethane (DCM), anhydrous[1]
- Sodium bicarbonate (), saturated aqueous solution[1]

Workflow:

- Dissolution: Dissolve 1.0 equivalent of Pimozide in anhydrous DCM (approx. 10 mL/g). Cool to 0°C in an ice bath to control exothermicity.
- Oxidation: Dropwise add 1.1 equivalents of mCPBA dissolved in DCM.
- Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC or HPLC (disappearance of parent peak).
- Quenching: Wash the organic layer with saturated (3x) to remove -chlorobenzoic acid byproduct.
- Purification: Dry organic layer over , filter, and concentrate in vacuo.
- Crystallization: Recrystallize from Ethanol/Ether to yield the N-oxide as a white to off-white solid.

Synthesis Pathway Diagram



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Caption: Chemical synthesis pathway for **Pimozide N-oxide** using mCPBA selective oxidation.

Analytical Profiling & Characterization

Accurate identification of **Pimozide N-oxide** requires a multi-modal approach to distinguish it from hydroxylated metabolites (which have the same mass +16 Da) and the parent drug.

High-Performance Liquid Chromatography (HPLC)

The N-oxide is more polar than Pimozide but often exhibits distinct retention behavior due to interactions with the stationary phase.

- Column: Spherisorb ODS2 (mm, 5 μm) or equivalent C18.[1]
- Mobile Phase: Methanol : Acetonitrile : 0.1M (40:30:30 v/v), pH 6.1.[1]
- Flow Rate: 0.8 mL/min.[1]
- Detection: UV at 240 nm or 280 nm.[1]
- Retention Characteristics:
 - Pimozide: ~7.0 min
 - Impurity E (N-Oxide): Typically elutes after Pimozide in some pharmacopeial methods (RRT ~1.3) due to specific solvation effects, though reversed-phase logic suggests earlier elution.[1] Note: Always confirm with a reference standard.

Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides the most diagnostic structural evidence. N-oxides undergo a characteristic "deoxygenation" or loss of oxygen atom under thermal stress in the source.^[6]

- Ionization: ESI+ or APCI+.^{[1][6]}
- Precursor Ion:

m/z.
- Diagnostic Fragment:
 - m/z 462.2:

. This loss of oxygen (16 Da) is the hallmark of N-oxides. Hydroxylated metabolites (also +16 Da relative to parent) usually lose water (-18 Da) or retain the oxygen in the fragment.
 - m/z 109: Fluorophenyl cation (common to parent and N-oxide).

NMR Spectroscopy

Proton (

) NMR confirms the site of oxidation. The formation of the

bond exerts a strong deshielding effect on the protons on the

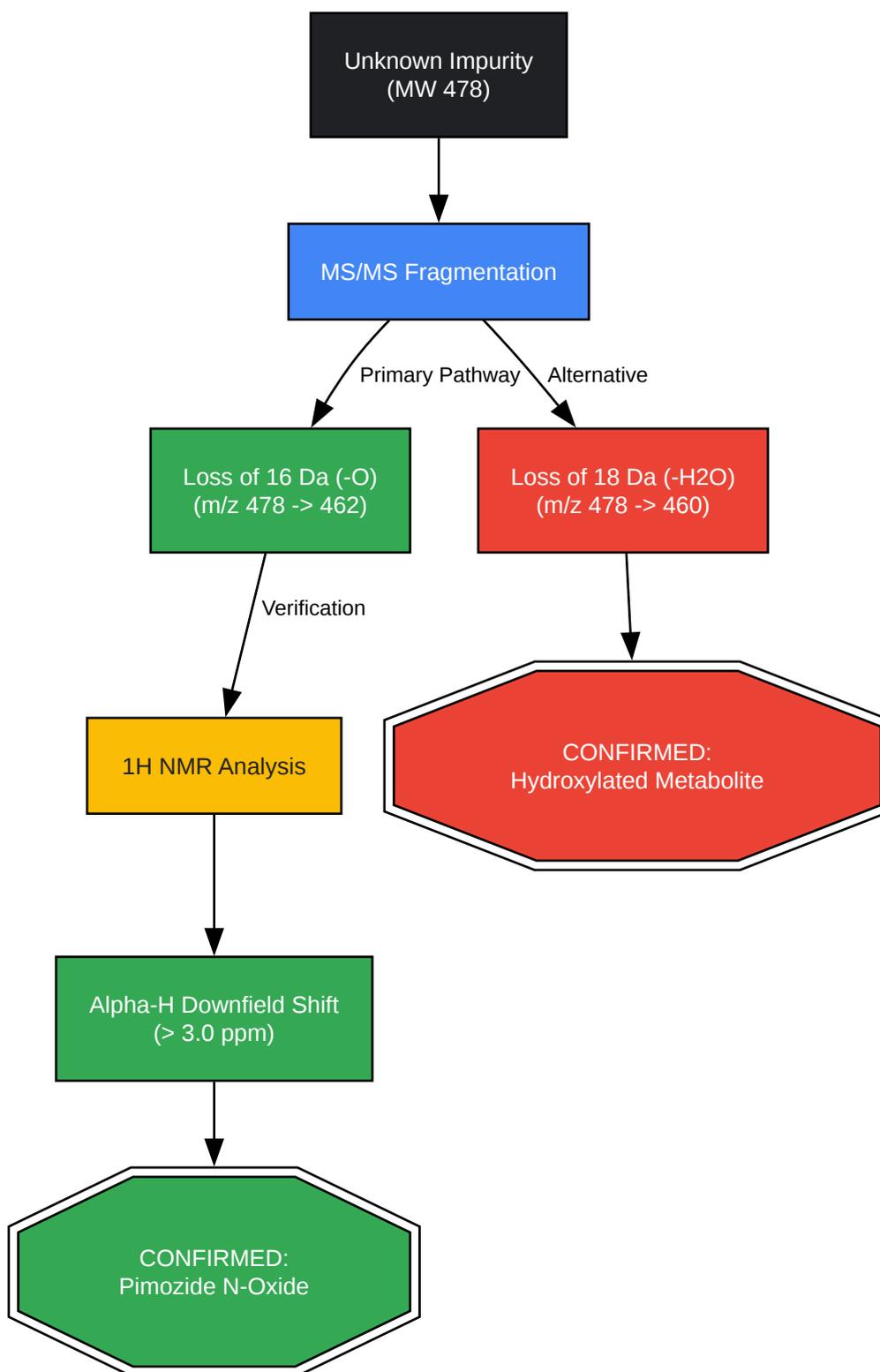
-carbons (adjacent to the nitrogen).

- Parent Pimozide: Piperidine

-protons typically appear at 2.0 - 3.0 ppm.
- **Pimozide N-oxide**: Piperidine

-protons shift downfield to 3.0 - 4.0 ppm due to the positive charge character on the nitrogen.

Analytical Decision Tree



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Caption: Analytical logic flow for distinguishing **Pimozide N-oxide** from isobaric hydroxylated metabolites.

Metabolic & Toxicological Relevance[1][12]

Metabolic Pathway

Pimozide is extensively metabolized by Cytochrome P450 enzymes.[1]

- Major Route: N-dealkylation via CYP3A4 (primary) and CYP1A2.
- Minor Route: N-oxidation.[7][8] While less dominant than N-dealkylation, the N-oxide is a stable circulating metabolite.
- Genetic Polymorphism: Metabolism is sensitive to CYP2D6 status.[1] Poor metabolizers may accumulate higher levels of parent drug, potentially shifting flux toward N-oxidation or other minor pathways.[1]

Safety & Toxicity

- hERG Inhibition: Like the parent compound, **Pimozide N-oxide** retains affinity for the hERG potassium channel, contributing to the QT-prolongation risk associated with the drug class.
- Impurity Limits: As "Impurity E," it must be controlled in the drug substance, typically to levels (ICH Q3A/B guidelines).[1]

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